molecular formula C9H11N3 B13141448 2-isopropyl-2H-1,2,3-benzotriazole

2-isopropyl-2H-1,2,3-benzotriazole

Cat. No.: B13141448
M. Wt: 161.20 g/mol
InChI Key: TYNHWMHRAXGFGH-UHFFFAOYSA-N
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Description

2-Isopropyl-2H-benzo[d][1,2,3]triazole is a heterocyclic aromatic compound that belongs to the family of benzotriazoles. This compound is characterized by a triazole ring fused to a benzene ring, with an isopropyl group attached to the nitrogen atom in the triazole ring. Benzotriazoles are known for their diverse applications in various fields, including organic electronics, corrosion inhibitors, and pharmaceuticals.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Isopropyl-2H-benzo[d][1,2,3]triazole typically involves the cyclization of appropriate precursors under specific conditions. One common method is the reaction of o-phenylenediamine with isopropyl azide in the presence of a suitable catalyst. The reaction is usually carried out in an organic solvent such as ethanol or acetonitrile, under reflux conditions.

Industrial Production Methods: In an industrial setting, the production of 2-Isopropyl-2H-benzo[d][1,2,3]triazole may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and catalyst concentration are crucial for efficient production.

Chemical Reactions Analysis

Types of Reactions: 2-Isopropyl-2H-benzo[d][1,2,3]triazole undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The triazole ring can undergo nucleophilic substitution reactions, where the isopropyl group can be replaced by other substituents.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide in acetic acid, potassium permanganate in water.

    Reduction: Sodium borohydride in methanol, lithium aluminum hydride in ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products:

    Oxidation: Formation of oxides or hydroxylated derivatives.

    Reduction: Formation of reduced triazole derivatives.

    Substitution: Formation of substituted triazole derivatives with various functional groups.

Scientific Research Applications

2-Isopropyl-2H-benzo[d][1,2,3]triazole has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as an enzyme inhibitor and its role in biological pathways.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized as a corrosion inhibitor in metalworking fluids and as a stabilizer in polymers and coatings.

Mechanism of Action

The mechanism of action of 2-Isopropyl-2H-benzo[d][1,2,3]triazole involves its interaction with specific molecular targets. The compound can bind to metal ions, forming stable complexes that inhibit corrosion. In biological systems, it may interact with enzymes or receptors, modulating their activity and leading to various physiological effects. The exact pathways and molecular targets depend on the specific application and context.

Comparison with Similar Compounds

2-Isopropyl-2H-benzo[d][1,2,3]triazole can be compared with other benzotriazole derivatives such as:

    2-Methyl-2H-benzo[d][1,2,3]triazole: Similar structure but with a methyl group instead of an isopropyl group. It may have different reactivity and applications.

    2-Phenyl-2H-benzo[d][1,2,3]triazole:

    2-Ethyl-2H-benzo[d][1,2,3]triazole: An ethyl group substitution, affecting its physical and chemical properties.

The uniqueness of 2-Isopropyl-2H-benzo[d][1,2,3]triazole lies in its specific substitution pattern, which influences its reactivity, stability, and suitability for various applications.

Properties

Molecular Formula

C9H11N3

Molecular Weight

161.20 g/mol

IUPAC Name

2-propan-2-ylbenzotriazole

InChI

InChI=1S/C9H11N3/c1-7(2)12-10-8-5-3-4-6-9(8)11-12/h3-7H,1-2H3

InChI Key

TYNHWMHRAXGFGH-UHFFFAOYSA-N

Canonical SMILES

CC(C)N1N=C2C=CC=CC2=N1

Origin of Product

United States

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